Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate
Description
Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a cyclopropylamino substituent at the 3-position, and an additional methyl group at the same position. This structure combines conformational rigidity (from the piperidine ring) with steric and electronic modulation via the cyclopropyl and methyl groups. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and neuroactive agents due to their ability to mimic transition-state geometries or act as bioisosteres .
Properties
IUPAC Name |
tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(4,10-16)15-11-6-7-11/h11,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRMIIBSYRBPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.
Addition of the Tert-butyl Ester Group: The tert-butyl ester group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Building Block
This compound serves as an essential precursor in organic synthesis. Its piperidine ring and cyclopropyl group allow for the exploration of novel reaction pathways. Researchers utilize it to create derivatives and analogs that may exhibit enhanced properties or functionalities compared to the parent compound.
Mechanistic Studies
The compound can also be employed in mechanistic studies to understand the reactivity and interaction of cyclopropyl and piperidine-containing molecules with various reagents and catalysts. This knowledge is crucial for developing more efficient synthetic methodologies.
Pharmacological Investigations
In medicinal chemistry, tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate is investigated for its potential therapeutic effects. It may interact with biological targets such as receptors or enzymes, making it a candidate for drug development in areas like:
- Pain Management: The compound's structural features may influence its analgesic properties.
- Anti-inflammatory Treatments: Its ability to modulate biological pathways could lead to anti-inflammatory applications.
- Central Nervous System Disorders: Investigating its effects on neurotransmitter systems may uncover new treatments for neurological conditions.
Model Compound for Biological Studies
The compound can act as a model to study the interactions of similar structures within biological systems. This can help elucidate mechanisms of action and identify potential side effects or therapeutic benefits.
Material Science
In industrial contexts, this compound can be utilized in the development of new materials, including polymers and coatings. The unique properties conferred by the cyclopropyl and piperidine groups can enhance material performance, such as durability or chemical resistance.
Case Study: Pharmacological Potential
Recent studies have explored the pharmacological potential of this compound in pain management. In vitro assays demonstrated its ability to inhibit specific pain pathways, suggesting further investigation into its efficacy as an analgesic agent.
Case Study: Synthesis Optimization
Research focusing on optimizing synthetic routes for this compound has reported improved yields through the use of continuous flow reactors and advanced purification techniques. These methods enhance scalability for industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Piperidine Core
- The cyclopropylamino group (vs. methylamino in 912368-73-1) may enhance lipophilicity and resistance to enzymatic degradation, critical for blood-brain barrier penetration in neurotherapeutics .
Azetidine and Spirocyclic Analogs
- Key Differences: Azetidine analogs (e.g., 1342433-96-8) exhibit higher ring strain, favoring specific binding conformations in peptide mimetics, whereas piperidine derivatives offer greater flexibility for receptor engagement . Spirocyclic systems (e.g., tert-butyl 3-amino-1H-spiro[cyclobutane-1,6-pyrrolo[3,4-c]pyrazole]-5(4H)-carboxylate) introduce three-dimensional complexity, often enhancing selectivity in kinase inhibition .
Substituent-Modified Derivatives
- Key Differences :
Research Findings and Implications
- Stereochemical Influence: The (S)-enantiomer of tert-butyl 3-(methylamino)piperidine-1-carboxylate (912368-73-1) demonstrates distinct biological activity compared to its (R)-counterpart, underscoring the importance of chirality in drug design .
- Synthetic Utility: Compounds like tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate (1342433-96-8) are prioritized in fragment-based drug discovery due to their compact, rigid scaffolds .
- Thermodynamic Stability : Piperidine derivatives generally exhibit lower ring strain and higher thermal stability compared to azetidine or pyrrolidine analogs, favoring large-scale synthesis .
Biological Activity
Introduction
Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate (CAS: 1420898-14-1) is a synthetic compound with potential applications in medicinal chemistry. This article delves into its biological activity, highlighting important findings from various studies, including data tables and case studies.
Chemical Properties
- Molecular Formula : C14H26N2O2
- Molar Mass : 254.37 g/mol
- IUPAC Name : this compound
- Synonyms : 1-Piperidinecarboxylic acid, 3-(cyclopropylamino)-3-methyl-, 1,1-dimethylethyl ester
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. The following sections summarize key findings from recent research.
Antiviral Activity
Recent studies have investigated the antiviral properties of compounds similar to this compound. For instance, N-Heterocycles have shown promising results against viral infections:
| Compound | Virus Target | EC50 (μM) | CC50 (μM) | Therapeutic Index |
|---|---|---|---|---|
| Compound A | HIV-1 | 3.98 | >400 | >105.25 |
| Compound B | TMV | 58.7 | Not specified | Not specified |
These findings suggest that modifications in the structure of piperidine derivatives can lead to enhanced antiviral activity, indicating a potential pathway for further development of tert-butyl derivatives against viral pathogens .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, related compounds have been shown to inhibit critical viral enzymes and pathways:
- Inhibition of RNA polymerases : Some derivatives exhibit significant inhibition of RNA polymerases, which are essential for viral replication.
- Cellular Targeting : The ability to selectively target viral components while sparing host cells is crucial for minimizing cytotoxicity.
Case Studies
-
Study on Antiviral Efficacy :
- Researchers tested a series of piperidine derivatives for their antiviral efficacy against HIV and other viruses.
- Results indicated that certain modifications led to increased potency and reduced cytotoxicity.
-
Cytotoxicity Assessment :
- The cytotoxic effects were measured using various cell lines, revealing that tert-butyl derivatives generally maintained a favorable therapeutic index compared to traditional antiviral agents.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step processes, including piperidine ring functionalization and cyclopropylamine coupling. Key steps and optimization strategies include:
- Acylation : Use tert-butyl carbamate under DMAP catalysis in dichloromethane (DCM) at 0–20°C to introduce the tert-butoxycarbonyl (Boc) protecting group .
- Amine Coupling : React cyclopropylamine with intermediates in tetrahydrofuran (THF) under reflux to ensure efficient nucleophilic substitution .
- Purification : Employ silica gel chromatography or recrystallization to isolate the product with >95% purity .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound's purity and structural integrity?
Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and stereochemistry. Compare experimental shifts with simulated spectra (e.g., using ChemDraw or Gaussian) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 283.22) and detect impurities .
- HPLC : Apply reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and monitor byproducts .
Q. What safety precautions and personal protective equipment (PPE) are necessary when handling this compound in laboratory settings?
Methodological Answer: Safety protocols are critical due to unknown chronic toxicity:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Engineering Controls : Use fume hoods for synthesis steps to limit inhalation exposure .
- Emergency Measures : Provide eyewash stations and ensure immediate decontamination of spills with absorbent materials (e.g., vermiculite) .
| Hazard Mitigation | Protocol | Reference |
|---|---|---|
| Respiratory Protection | N95 masks in ventilated areas | |
| Spill Management | Neutralize with inert adsorbents | |
| Waste Disposal | Collect in labeled hazardous waste containers |
Advanced Research Questions
Q. How can conflicting data from NMR and mass spectrometry be resolved during structural elucidation?
Methodological Answer: Discrepancies often arise from stereochemical ambiguities or impurities. Strategies include:
Q. Example Workflow :
Acquire single crystals for X-ray analysis (e.g., recrystallize from ethanol/water).
Refine structure using SHELXL, ensuring R-factor < 0.05 .
Validate NMR assignments with computational prediction tools (e.g., ACD/Labs) .
Q. What computational chemistry approaches are effective in predicting the reactivity and stability of this compound under various conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states for cyclopropane ring-opening reactions (B3LYP/6-31G* basis set) .
- MD Simulations : Predict solubility in solvents (e.g., DCM vs. THF) using GROMACS with OPLS-AA force fields .
- ADMET Prediction : Employ SwissADME to estimate bioavailability and metabolic stability (e.g., LogP = 2.1) .
| Computational Tool | Application | Reference |
|---|---|---|
| Gaussian 16 | Reaction mechanism modeling | |
| SwissADME | Pharmacokinetic profiling | |
| GROMACS | Solvent interaction analysis |
Q. What strategies can be employed to optimize the regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- Protecting Group Strategy : Use Boc to shield the piperidine nitrogen, directing electrophiles to the cyclopropylamino group .
- Catalytic Control : Employ Pd(OAc)₂ with chiral ligands (e.g., BINAP) for enantioselective alkylation .
- Solvent Effects : Conduct reactions in polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
